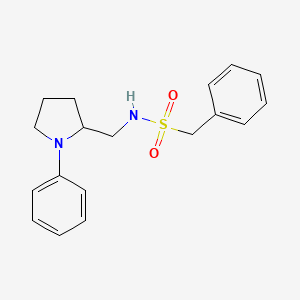![molecular formula C20H24FN5O2 B2545328 3-[4-[5-Fluor-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]piperidin-2-on CAS No. 2379950-70-4](/img/structure/B2545328.png)
3-[4-[5-Fluor-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]piperidin-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]piperidin-2-one is a useful research compound. Its molecular formula is C20H24FN5O2 and its molecular weight is 385.443. The purity is usually 95%.
BenchChem offers high-quality 3-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]piperidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]piperidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Forscher haben Derivate dieser Verbindung auf ihr antivirales Potenzial untersucht. Zum Beispiel:
- Kasralikar et al. untersuchten neuartige Indolyl- und Oxochromenylxanthenon-Derivate als potenzielle Anti-HIV-1-Mittel .
- Es wurden Untersuchungen zu den zytotoxischen Wirkungen der Verbindung durchgeführt. Zytotoxizitätstests wurden für gesunde und Krebszellen durchgeführt, die bei einer Konzentration von 50 µM Einblicke lieferten .
- Die Verbindung wurde als Derivatisierungsreagenz für Carboxylgruppen an Peptiden während der spektrophotometrischen Analyse verwendet .
- Aufgrund ihrer Pyrimidinstruktur ist diese Verbindung mit Aminopyrimidinen verwandt. Diese Derivate haben vielfältige Anwendungen und sind in der ChEBI-Datenbank annotiert .
- Das Indol-Gerüst, das in dieser Verbindung vorhanden ist, wurde mit verschiedenen biologischen Funktionen in Verbindung gebracht, darunter Antioxidans-, Antimikrobiologie- und Antikrebsaktivitäten. Sein Potenzial für neuere therapeutische Möglichkeiten bleibt ein spannender Bereich für die Erforschung .
Antivirale Aktivität
Anti-HIV-Eigenschaften
Zytotoxizitätsstudien
Carboxygruppe-Derivatisierung
Aminopyrimidin-Derivate
Breitband-biologische Aktivitäten
Zusammenfassend lässt sich sagen, dass 3-[4-[5-Fluor-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]piperidin-2-on ein reiches pharmakologisches Profil aufweist, was es zu einem faszinierenden Thema für weitere Forschung in verschiedenen Bereichen macht. 🌟
Wirkmechanismus
The compound also contains a piperazine ring, which is a feature found in many pharmaceuticals. Piperazine derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
The presence of a fluoro group can enhance the compound’s ability to penetrate cells, potentially improving its bioavailability. The exact pharmacokinetics would depend on many factors, including the compound’s overall structure and the body’s metabolic processes .
Biochemische Analyse
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Cellular Effects
3-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]piperidin-2-one has been found to influence cell function. It has been associated with cell signaling pathways and gene expression
Molecular Mechanism
The molecular mechanism of action of 3-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]piperidin-2-one involves binding interactions with biomolecules and potential enzyme inhibition or activation . Changes in gene expression as a result of interaction with this compound have also been reported .
Temporal Effects in Laboratory Settings
The temporal effects of 3-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]piperidin-2-one in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are currently being studied .
Metabolic Pathways
It is known that the compound interacts with certain enzymes
Transport and Distribution
Current studies are focused on identifying any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Eigenschaften
IUPAC Name |
3-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O2/c1-28-15-6-4-14(5-7-15)18-17(21)19(24-13-23-18)26-11-9-25(10-12-26)16-3-2-8-22-20(16)27/h4-7,13,16H,2-3,8-12H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYKAGIFNLNYBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC=N2)N3CCN(CC3)C4CCCNC4=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B2545245.png)
![N-(4-ACETYLPHENYL)-2-{[6-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2545249.png)
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2545250.png)
![2-(2-fluorophenoxy)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2545251.png)
![N-[(2-CHLOROPHENYL)METHYL]-1-(6-METHYLPYRIDAZIN-3-YL)PIPERIDINE-3-CARBOXAMIDE](/img/structure/B2545253.png)

![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2545255.png)
![N-(2,6-difluorophenyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]piperidine-1-carboxamide](/img/structure/B2545256.png)

![5-(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2545258.png)
![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-dimethylbenzoyl)piperazine](/img/structure/B2545263.png)
![(2S)-3-(2,3-dihydro-1H-inden-5-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2545264.png)
![1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2545265.png)
![(1S,2S,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2545267.png)
